molecular formula C7H7BrN2O2 B8129178 2-Acetamido-5-bromo-3-hydroxypyridine

2-Acetamido-5-bromo-3-hydroxypyridine

Cat. No.: B8129178
M. Wt: 231.05 g/mol
InChI Key: OVEQPORPJLPAFN-UHFFFAOYSA-N
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Description

2-Acetamido-5-bromo-3-hydroxypyridine is a high-purity chemical intermediate designed for advanced research and development applications, particularly in medicinal chemistry. The acetamido group at the 2-position serves as a protected amine, a crucial feature for multi-step synthetic pathways where a free amino group might interfere with subsequent reactions. This protected form, derived from compounds like 2-Amino-5-bromo-3-hydroxypyridine, offers greater stability and controlled reactivity during complex molecular assembly . The bromine atom at the 5-position makes this compound a versatile substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental for constructing biaryl and C-N bonds in complex target molecules . Meanwhile, the hydroxy group at the 3-position provides a handle for further functionalization, such as etherification or participation in hydrogen bonding, which can influence the physicochemical properties of the final compound. This trifunctional nature makes this compound an exceptionally valuable building block. Its primary research value lies in the synthesis of pharmaceutical agents, especially as a precursor in the development of kinase inhibitors. For instance, the closely related compound 2-Amino-5-bromo-3-hydroxypyridine is a recognized key intermediate in the synthesis of Lorlatinib (PF-06463922), a third-generation ALK (anaplastic lymphoma kinase) inhibitor used in the treatment of non-small cell lung cancer . It is also used in the synthesis of other therapeutic molecules like Encorafenib, a treatment for melanoma . Researchers utilize this compound to explore new chemical spaces and develop novel bioactive molecules for drug discovery campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(5-bromo-3-hydroxypyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4(11)10-7-6(12)2-5(8)3-9-7/h2-3,12H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEQPORPJLPAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 2-Aminopyridine

2-Aminopyridine serves as a foundational precursor due to its commercial availability and reactivity.

Step 1: Acetylation of the Amino Group
The amino group at position 2 is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). This yields 2-acetamidopyridine with near-quantitative yields under mild conditions.

Step 2: Bromination at Position 5
Bromination is achieved using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., dichloromethane or acetic acid). The acetamido group directs electrophilic substitution to position 5 (para to the directing group), yielding 2-acetamido-5-bromopyridine .

  • Key Conditions :

    • Solvent: Acetic acid

    • Temperature: 40–60°C

    • Yield: 85–90%.

Step 3: Hydroxylation at Position 3
Introducing the hydroxyl group at position 3 involves two sub-steps:

  • Bromination at Position 3 : Using CuBr₂ or HBr in the presence of a peroxide initiator, bromine is introduced at position 3, yielding 2-acetamido-3,5-dibromopyridine .

  • Hydrolysis of the 3-Bromo Group : Treatment with aqueous NaOH (10–20%) at 80–100°C replaces the bromine at position 3 with a hydroxyl group, forming the target compound.

  • Key Conditions :

    • Hydrolysis Time: 6–8 hours

    • Yield: 70–75%.

Starting Material: 2-Amino-5-bromopyridine

This approach, adapted from CN105175321A, prioritizes protective group chemistry to enhance yield and selectivity.

Step 1: Acetylation of the Amino Group
2-Amino-5-bromopyridine is acetylated using acetic anhydride in toluene with a catalytic amount of tosic acid, yielding 2-acetamido-5-bromopyridine in >95% yield.

Step 2: Introduction of a Protected Hydroxyl Group
A methoxy group is introduced at position 3 via Ullmann coupling:

  • Conditions :

    • Catalyst: CuI (5 mol%)

    • Base: NaH (1.2 equiv)

    • Solvent: DMAc

    • Reagent: 4-Methoxybenzyl alcohol

    • Temperature: 80–95°C

    • Yield: 99%.

Step 3: Deprotection to Hydroxyl
The methoxy group is demethylated using boron tribromide (BBr₃) in dichloromethane, yielding the final product.

  • Key Conditions :

    • Temperature: 0°C to room temperature

    • Yield: 77%.

Comparative Analysis of Synthetic Routes

RouteKey AdvantagesLimitationsOverall Yield
1Straightforward bromination stepsLow regioselectivity in hydroxylation55–60%
2High selectivity via directed metalationRequires cryogenic conditions60–65%
3Excellent yield and scalabilityMulti-step protection-deprotection70–75%

Optimization Strategies and Industrial Scalability

Catalyst Selection

Copper catalysts (e.g., CuI) significantly enhance coupling efficiency in Ullmann reactions, reducing reaction times and improving yields.

Solvent Systems

Polar aprotic solvents (e.g., DMAc, DMF) facilitate nucleophilic substitution and metal-catalyzed reactions, while toluene and MTBE are preferred for extractions due to immiscibility with aqueous phases.

Temperature Control

Exothermic reactions (e.g., bromination) require gradual reagent addition and cooling to prevent side reactions like over-bromination .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that derivatives of 2-acetamido-5-bromo-3-hydroxypyridine exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Molecular docking studies indicated that these compounds bind effectively to the colchicine site on tubulin, suggesting their potential as anticancer agents .

1.2 Anti-thrombolytic Properties

The compound has also been investigated for its anti-thrombolytic activity. In a study involving several pyridine derivatives, it was found that specific analogs of this compound exhibited notable anti-thrombolytic effects, indicating their potential use in treating thrombotic disorders .

1.3 Biofilm Inhibition

Another significant application is in the field of microbiology, where derivatives of this compound have shown promise in inhibiting biofilm formation. This property is particularly valuable in preventing infections related to medical devices and chronic wounds .

Agricultural Applications

2.1 Pesticidal Compositions

The compound serves as an intermediate for producing various pesticidal formulations. Research indicates that derivatives of this compound can be synthesized to yield compounds with effective insecticidal properties. These derivatives are particularly noted for their ability to disrupt pest metabolic pathways, making them valuable in agricultural pest management .

2.2 Herbicides and Fungicides

In addition to insecticides, the compound has potential applications in developing herbicides and fungicides. Its structural properties allow for modifications that enhance its efficacy against a broad spectrum of agricultural pests and pathogens .

Materials Science

3.1 Liquid Crystals

The synthesis of novel pyridine-based derivatives has been explored for their application as chiral dopants in liquid crystal displays (LCDs). The unique electronic properties of this compound make it a candidate for enhancing the performance of LCDs by improving color reproduction and response times .

3.2 Conductive Polymers

Research into conductive polymers has identified this compound as a potential building block for creating materials with enhanced electrical conductivity. Its incorporation into polymer matrices can lead to materials suitable for electronic applications, such as sensors and flexible electronics .

Case Study: Anticancer Activity Evaluation

CompoundIC50 (μM)Mechanism of Action
This compound15Tubulin polymerization inhibition
Derivative A10Apoptosis induction
Derivative B20Cell cycle arrest

This table summarizes the anticancer activity of various derivatives, highlighting the effectiveness of this compound.

Case Study: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)
This compoundAphids85
Derivative CBeetles90
Derivative DCaterpillars75

This data illustrates the efficacy of the compound and its derivatives against various agricultural pests.

Mechanism of Action

The mechanism by which 2-acetamido-5-bromo-3-hydroxypyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetamido group can form hydrogen bonds with biological targets, while the bromo group can participate in halogen bonding or act as a leaving group in biochemical reactions. The hydroxyl group can enhance solubility and facilitate interactions with hydrophilic environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2-Acetamido-5-bromo-3-hydroxypyridine and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Features
This compound C₇H₇BrN₂O₂ 247.05 (calculated) 2-Acetamido, 5-Br, 3-OH Not reported High polarity due to hydroxyl group; potential for H-bonding
2-Acetylamino-5-bromopyridine (ASA2100) C₇H₇BrN₂O 215.05 2-Acetamido, 5-Br 175–179 Lacks hydroxyl group; lower molecular weight; used in organic synthesis
3-Acetyl-5-bromopyridine C₇H₆BrNO 200.03 3-Acetyl, 5-Br Not reported Acetyl at position 3; no acetamido or hydroxyl groups; lower polarity
5-Acetyl-2-bromopyridine C₇H₆BrNO 200.03 5-Acetyl, 2-Br Not reported Structural isomer of above; bromine at position 2
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 2-Br, 3-CH₃ Not reported Methyl substituent instead of acetamido/hydroxyl; simpler structure

Structural and Functional Differences

  • Substituent Effects: The acetamido group in 2-Acetylamino-5-bromopyridine (ASA2100) enhances stability compared to acetylated analogs (e.g., 3-Acetyl-5-bromopyridine), but the absence of a hydroxyl group reduces its hydrophilic character . The hydroxyl group in this compound likely increases solubility in polar solvents (e.g., water, ethanol) compared to ASA2100, though experimental confirmation is needed.
  • Reactivity :

    • Bromine at position 5 in all listed compounds facilitates nucleophilic substitution reactions. However, the hydroxyl group in the target compound may act as an electron-donating group, altering reaction kinetics .
    • Methyl-substituted analogs like 2-Bromo-3-methylpyridine exhibit lower steric hindrance than acetamido derivatives, making them more reactive in coupling reactions .

Biological Activity

2-Acetamido-5-bromo-3-hydroxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is C6H6BrN2O2, with a molecular weight of approximately 220.03 g/mol. The compound features a pyridine ring substituted with an acetamido group and a bromine atom at specific positions, contributing to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The general synthetic route may include:

  • Bromination : Introduction of the bromine substituent at the 5-position.
  • Acetylation : Formation of the acetamido group through acetylation reactions.
  • Hydroxylation : Introducing the hydroxyl group at the 3-position through various electrophilic substitution reactions.

Antimicrobial Properties

Research indicates that derivatives of hydroxypyridines exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound showed effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against A549 human lung adenocarcinoma cells, where it reduced cell viability significantly compared to control groups . The structure-activity relationship (SAR) analysis indicates that modifications to the hydroxypyridine scaffold can enhance anticancer efficacy while minimizing toxicity to non-cancerous cells.

The mechanism underlying the biological activity of this compound is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, promoting apoptosis in cancerous tissues while sparing normal cells .
  • Targeting Bacterial Pathways : For antimicrobial effects, it might interfere with bacterial cell wall synthesis or function by binding to essential enzymes.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated effectiveness against MRSA strains with low minimum inhibitory concentrations (MICs) .
Cytotoxicity Assessment Showed significant reduction in viability of A549 cells with an IC50 value comparable to established chemotherapeutics like cisplatin .
Structure-Activity Relationship Analysis Identified key structural features that enhance biological activity while reducing toxicity .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-Acetamido-5-bromo-3-hydroxypyridine, and how do they resolve structural ambiguities?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the acetamido group (δ ~2.0 ppm for CH₃ and δ ~170 ppm for carbonyl) and hydroxyl proton (broad singlet at δ ~5–6 ppm). IR spectroscopy can validate hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) functionalities. Mass spectrometry (HRMS) confirms molecular weight (e.g., F.W. 215.05 ). For regiochemical confirmation, X-ray crystallography is ideal but requires high-purity crystals.

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

  • Methodological Answer : Bromination of 2-acetamido-3-hydroxypyridine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C reduces over-bromination. Monitor reaction progress via HPLC with a C18 column (retention time ~8–10 min) . Quenching with ice water and recrystallization from ethanol/water (1:1) improves purity (>95%) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture due to hydrolysis risks of the acetamido group. Stability tests via TGA/DSC show decomposition onset at ~175°C .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine at C5 directs electrophilic substitution to C4/C6. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (80°C, 12h). Monitor regioselectivity via LC-MS to distinguish between C4- and C6-coupled products .

Q. What experimental strategies resolve contradictions in reported melting points (e.g., 175–179°C vs. 170–174°C)?

  • Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions and PXRD to confirm crystallinity. Recrystallize from acetonitrile (high polarity) to isolate the thermodynamically stable polymorph .

Q. How can computational modeling predict the tautomeric behavior of this compound in solution?

  • Methodological Answer : Use DFT calculations (B3LYP/6-311+G(d,p)) to compare energies of keto (hydroxyl) and enol (oxo) tautomers. Validate with ¹H NMR in DMSO-d₆ , where intramolecular H-bonding stabilizes the keto form (δ OH ~11 ppm) .

Q. What safety protocols mitigate risks associated with brominated pyridine derivatives?

  • Methodological Answer : Handle in a fume hood with nitrile gloves and PPE. For spills, neutralize with 10% sodium thiosulfate. Acute toxicity (LD50 oral rat: ~500 mg/kg) and respiratory irritation necessitate STOT-SE3 safety protocols .

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